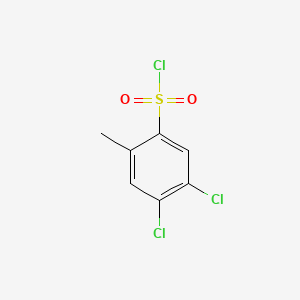

4,5-Dichloro-2-methylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.525 . It is not intended for human or veterinary use and is typically used for research purposes.

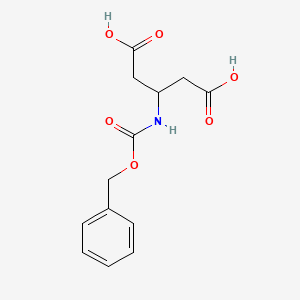

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-methylbenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached .Physical And Chemical Properties Analysis

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonamides and Sulfonate Esters

4,5-Dichloro-2-methylbenzenesulfonyl chloride serves as a versatile reagent for the synthesis of sulfonamides and sulfonate esters. When reacted with amines or alcohols, it forms the corresponding sulfonamides or sulfonate esters, respectively. These compounds have applications in medicinal chemistry, agrochemicals, and materials science .

Peptide and Protein Modification

Researchers use this compound to introduce sulfonamide groups into peptides and proteins. By reacting with amino groups (e.g., lysine side chains), it allows site-specific modification. Such modified peptides and proteins find applications in drug delivery, proteomics, and bioconjugation .

Synthesis of Arylsulfonamides

4,5-Dichlorobenzenesulfonyl chloride reacts with aromatic amines to yield arylsulfonamides. These compounds are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The sulfonamide group imparts desirable properties such as water solubility and bioactivity .

Sulfonamide-Based Inhibitors

The 4,5-dichlorobenzenesulfonyl chloride scaffold is employed in designing enzyme inhibitors. Sulfonamides are known to inhibit carbonic anhydrases, metalloenzymes involved in processes like pH regulation and ion transport. These inhibitors have applications in treating glaucoma, epilepsy, and cancer .

Materials Science: Surface Modification and Polymer Synthesis

Functionalized sulfonamides derived from this compound can be used for surface modification of materials. They enhance adhesion, wettability, and chemical reactivity. Additionally, the incorporation of sulfonamide groups into polymer backbones improves their properties, such as thermal stability and solubility .

Photoinitiators and Photocleavable Linkers

4,5-Dichlorobenzenesulfonyl chloride derivatives serve as photoinitiators in polymerization reactions. Upon exposure to UV light, they generate radicals that initiate polymerization. Furthermore, these compounds find use as photocleavable linkers in drug delivery systems, where controlled release is desired .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5-dichloro-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZBDEJHZYVWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methylbenzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)